molecular formula C16H15N3OS B3015325 2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034402-47-4

2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide

Cat. No.: B3015325
CAS No.: 2034402-47-4
M. Wt: 297.38
InChI Key: GESPZVBCAAKEBB-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core linked to a benzylthioacetamide moiety. Its structure combines a sulfur-containing benzyl group with an acetamide side chain, which may enhance bioactivity through improved lipophilicity and target-binding interactions.

Properties

IUPAC Name

2-benzylsulfanyl-N-pyrazolo[1,5-a]pyridin-5-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c20-16(12-21-11-13-4-2-1-3-5-13)18-14-7-9-19-15(10-14)6-8-17-19/h1-10H,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESPZVBCAAKEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Bioactivity

The compound shares structural motifs with several classes of bioactive heterocycles. Key comparisons include:

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Bioactivity Reference
Target Compound Pyrazolo[1,5-a]pyridine Benzylthio, acetamide Inferred: Potential anticancer/antiviral (based on structural analogs)
Triazolo[1,5-a]pyrimidines Triazolo[1,5-a]pyrimidine Benzylthio, methyl, hydroxy Antiviral (TMV inhibition up to 43% at 500 μg/mL)
Pyrazolo[1,5-a]pyrimidines Pyrazolo[1,5-a]pyrimidine Phenyl, hydroxyethoxy, acetamide Anticancer (PARG inhibition for cancer therapy)
Triazolo[1,5-a]pyrimidine Hydrazones Triazolo[1,5-a]pyrimidine Oxygen-acetyl hydrazone, chiral centers Herbicidal (enhanced activity with chiral centers)
Quinazoline-Pyrazole Hybrids Quinazoline-pyrazole Aldehyde hydrazone, carboxamide Antimicrobial (50 μg/mL: 70–80% inhibition against fungal pathogens)

Key Differentiators

Core Heterocycle :

  • The pyrazolo[1,5-a]pyridine core in the target compound differs from triazolo[1,5-a]pyrimidines () and pyrazolo[1,5-a]pyrimidines (). This variation impacts electronic properties and binding affinity. For example, triazolo[1,5-a]pyrimidines showed stronger antiviral activity, while pyrazolo[1,5-a]pyrimidines demonstrated PARG inhibition for cancer .

Substituent Effects: The benzylthio group in the target compound contrasts with sulfamoyl or hydroxyethoxy groups in analogs (). Chiral centers in triazolo[1,5-a]pyrimidine hydrazones () enhanced herbicidal activity, a feature absent in the target compound, suggesting divergent optimization pathways .

Biological Targets :

  • The acetamide side chain in the target compound is structurally analogous to N-acetylated derivatives in and , which are critical for antimicrobial or anticancer activity. However, the benzylthio group may confer unique selectivity; e.g., benzylthio-containing triazolo[1,5-a]pyrimidines inhibited TMV, while quinazoline-pyrazole hybrids targeted fungal pathogens .

Biological Activity

2-(Benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and therapeutic potential.

Chemical Structure and Synthesis

The compound features a pyrazolo[1,5-a]pyridine core with a benzylthio group and an acetamide moiety. The synthesis typically involves multi-step reactions, starting from appropriate precursors such as hydrazines and pyridine derivatives. The introduction of the benzylthio group is achieved through nucleophilic substitution reactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this compound. A related series of compounds demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). For instance, one study reported that certain derivatives exhibited IC50 values as low as 0.37 µM against HeLa cells, outperforming established drugs like sorafenib .

CompoundCell LineIC50 (µM)
2-F derivativeHeLa0.37
4-Cl derivativeHeLa0.73
SorafenibHeLa7.91

These findings suggest that the benzylthio group may enhance the compound's ability to induce apoptosis in cancer cells.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression and other diseases. For example, it has shown promising results as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in rapidly dividing cells. In vitro assays indicated that derivatives of pyrazolo[1,5-a]pyridine were more potent than known inhibitors like brequinar and teriflunomide .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells, evidenced by flow cytometry analyses showing increased sub-G1 phase populations.
  • Enzyme Inhibition : By inhibiting DHODH, the compound disrupts nucleotide synthesis, leading to reduced proliferation in cancer cells.
  • Antioxidant Properties : Some studies have suggested that related pyrazole compounds exhibit antioxidant activity, which may contribute to their overall therapeutic effects .

Case Studies

  • Study on Anticancer Activity : A series of pyrazolo[1,5-a]pyridine derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The study concluded that modifications at the benzylthio position significantly enhanced anticancer activity .
  • Inhibition of DHODH : Research focused on a related pyrazole compound demonstrated its effectiveness in inhibiting DHODH in both enzymatic assays and cell-based models. This inhibition correlated with reduced viral replication in measles virus models .

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